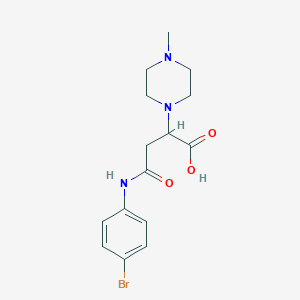

4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-bromoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZOTGDTSMHHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route may include:

Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the compound undergoes nitration followed by reduction to form the 4-bromoaniline.

Coupling with Piperazine: The 4-bromoaniline is then reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromophenyl group or other moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of 4-oxobutanoic acid derivatives with variable substituents. Below is a comparative analysis of structurally related analogs:

Key Observations:

Piperazine vs. Thienyl/Amino Groups: The 4-methylpiperazin-1-yl group in the target compound enhances solubility and basicity compared to thienylmethylamino or simple phenylamino groups .

Functional Group Diversity : Hydroxyl or thiophene substituents introduce distinct electronic profiles, affecting binding affinity or metal coordination (e.g., hydroxyl’s role in chelation ).

Biological Activity

The compound 4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid , also known as a derivative of 4-oxobutanoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of 356.21 g/mol. The synthesis typically involves the reaction of 4-bromophenylamine with 4-methylpiperazine and a suitable acylating agent to form the desired product.

Synthesis Overview:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Bromophenylamine + 4-Methylpiperazine | Solvent-free conditions | 75% |

| 2 | Acylating agent (e.g., succinic anhydride) | Reflux in organic solvent | 80% |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and anti-inflammatory compound.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study:

In a study involving human lung cancer cells, the compound demonstrated an IC50 value of approximately 25 µM , indicating potent antiproliferative activity. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Research Findings:

- Cytokine Inhibition: The compound reduced IL-6 and TNF-alpha levels by approximately 40% in activated macrophages.

- Mechanism: This effect is believed to be mediated through the NF-kB signaling pathway, which is crucial in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperazine ring or bromophenyl group can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group on piperazine | Increased solubility and bioavailability |

| Substitution on bromophenyl group | Enhanced selectivity for specific cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-((4-bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?

- Methodological Answer : A copper-catalyzed cross-coupling reaction is frequently utilized to synthesize derivatives of 4-oxobutanoic acid with bromophenyl and piperazine substituents. For example, similar compounds are synthesized via multi-step processes involving condensation of 4-bromophenylpiperazine with butanoic acid derivatives under reflux in methanol, followed by purification via recrystallization or chromatography . Key intermediates are characterized by FTIR and NMR to confirm functional group incorporation .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for confirming molecular weight and substituent positions. For instance, ¹H-NMR can resolve signals for the methylpiperazine protons (δ 2.3–3.1 ppm) and the bromophenyl aromatic protons (δ 7.2–7.8 ppm). FTIR identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and N-H stretches from the amide/amine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in biological data (e.g., NMDA receptor antagonism vs. antitumor activity) may arise from differences in assay conditions or impurities. To address this:

- Use standardized purity assessments (HPLC ≥95% purity) .

- Perform dose-response curves under controlled pharmacokinetic conditions (e.g., pH, temperature) .

- Validate target engagement via competitive binding assays or crystallography .

Q. What experimental strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. SHELXL refinement suites are employed to resolve structural ambiguities, particularly for flexible moieties like the piperazine ring. Hydrogen-bonding networks between the oxobutanoic acid and amine groups are critical for lattice stability .

Q. How can computational modeling predict the compound’s interaction with therapeutic targets like NMDA receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to map the compound’s binding to the NMDA receptor’s allosteric site. Pharmacophore models highlight essential features: the bromophenyl group for hydrophobic interactions and the oxobutanoic acid for hydrogen bonding. In silico predictions are validated via mutagenesis studies on receptor subunits .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate IC₅₀ values. Outliers are identified via Grubbs’ test, and significance is assessed using ANOVA with post-hoc Tukey tests. For high-throughput screens, Z’-factor validation ensures assay robustness .

Q. How do researchers mitigate synthetic byproducts during scale-up?

- Methodological Answer : Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR or Raman spectroscopy. Byproducts like brominated impurities are minimized by optimizing reaction stoichiometry and temperature. Final purification employs preparative HPLC with C18 columns and gradient elution .

Structural and Mechanistic Insights

Q. What role does the 4-methylpiperazine group play in the compound’s solubility and bioavailability?

- Methodological Answer : The methylpiperazine moiety enhances water solubility via protonation at physiological pH, while its conformational flexibility improves membrane permeability. LogP calculations (e.g., using ChemAxon) predict a balance between hydrophilicity and lipophilicity, critical for blood-brain barrier penetration in neurological applications .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing bromine atom stabilizes the aromatic ring via resonance, directing electrophilic substitution to the para position. Density functional theory (DFT) calculations reveal reduced electron density at the carbonyl carbon, affecting nucleophilic attack kinetics in derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.